molecular formula C24H40N6O2 B12599590 3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] CAS No. 648441-09-2

3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]

Cat. No.: B12599590
CAS No.: 648441-09-2
M. Wt: 444.6 g/mol
InChI Key: GTHUGYATMRIVSA-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features two oxadiazole rings connected by a dodecane chain, with pyrrolidine groups attached to the oxadiazole rings. The unique structure of this compound makes it of interest in various scientific research fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] typically involves the following steps:

    Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of Pyrrolidine Groups: The pyrrolidine groups can be introduced through nucleophilic substitution reactions, where pyrrolidine reacts with a suitable leaving group on the oxadiazole ring.

    Linking with Dodecane Chain: The dodecane chain can be introduced through a coupling reaction, such as a condensation reaction, where the oxadiazole rings are linked to the dodecane chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxadiazole rings or the pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine groups.

    Reduction: Amines derived from the oxadiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Due to its unique structure, it can be used in the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the field of antimicrobial or anticancer agents.

Medicine

    Diagnostic Agents: The compound can be used in the development of diagnostic agents, particularly for imaging techniques such as fluorescence microscopy.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole rings and pyrrolidine groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound features benzimidazole rings instead of oxadiazole rings.

    1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar structure but with benzimidazolium groups.

Uniqueness

The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole] lies in its combination of oxadiazole rings, pyrrolidine groups, and a dodecane linker. This specific arrangement imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

648441-09-2

Molecular Formula

C24H40N6O2

Molecular Weight

444.6 g/mol

IUPAC Name

5-pyrrolidin-1-yl-3-[12-(5-pyrrolidin-1-yl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H40N6O2/c1(3-5-7-9-15-21-25-23(31-27-21)29-17-11-12-18-29)2-4-6-8-10-16-22-26-24(32-28-22)30-19-13-14-20-30/h1-20H2

InChI Key

GTHUGYATMRIVSA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)N4CCCC4

Origin of Product

United States

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